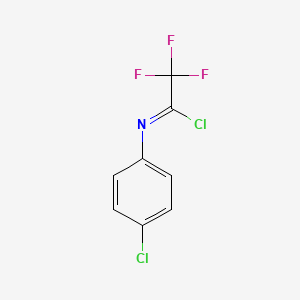

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride

Description

N-(4-Chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride (CAS: Not explicitly provided in evidence) is a halogenated imidoyl chloride characterized by a trifluoroethylcarbonimidoyl backbone and a 4-chlorophenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles and ligands. For example, it has been utilized in homologation reactions to synthesize hexafluorinated bis(aniline) derivatives, such as N,N’-[(2Z,4Z)-1,1,1,5,5,5-hexafluoro-2-penten-2-ylidene]bis(4-chloroaniline), via reactions with methyl lithium and diiodomethane . Its trifluoroethyl group enhances electrophilicity, enabling reactivity with nucleophiles, while the 4-chlorophenyl moiety contributes to steric and electronic modulation.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3N/c9-5-1-3-6(4-2-5)14-7(10)8(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAZIJYCZQYEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride typically involves the reaction of 4-chloroaniline with trifluoroacetic anhydride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require the presence of a catalyst or base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a urea derivative, while reaction with an alcohol can produce a carbamate.

Scientific Research Applications

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride involves its ability to form stable intermediates and react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural, synthetic, and functional distinctions between N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride and analogous compounds:

Key Observations:

- Functional Group Diversity : Unlike the acetamide derivative (), the imidoyl chloride group in the target compound enables electrophilic reactivity, making it suitable for coupling reactions .

- Polymer Chemistry : 3-Chloro-N-phenyl-phthalimide () shares a chlorophenyl group but diverges in application, focusing on polyimide synthesis rather than fluorinated ligand preparation .

Biological Activity

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 242.03 g/mol

- CAS Number : 1265324-20-6

This compound features a trifluoroethyl group and a chlorophenyl moiety, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride followed by chlorination. The process can be optimized for yield and purity through various reaction conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Antibacterial Effects : The compound has shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In qualitative assays, it produced significant growth inhibition zones .

- Antifungal Activity : It also demonstrated some antifungal effects against Candida albicans, indicating a broader spectrum of antimicrobial activity .

Toxicity Studies

Toxicity assessments using aquatic models like Daphnia magna revealed that while some derivatives exhibited moderate toxicity, others were relatively non-toxic. This suggests a potential for developing safer derivatives for therapeutic use .

Case Studies and Research Findings

- In Vitro Studies : A study involving the evaluation of various synthesized compounds, including derivatives of this compound, indicated promising results in terms of antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values ranged from 25 μg/mL to 100 μg/mL depending on the bacterial strain tested .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the chlorophenyl group can enhance the biological activity of the compound. For example, substituting different functional groups on the phenyl ring has been correlated with increased antimicrobial potency .

- Docking Studies : Computational docking studies have provided insights into the interaction mechanisms of this compound with target proteins involved in bacterial cell wall synthesis and fungal cell membrane integrity. These studies suggest that the trifluoroethyl group plays a crucial role in binding affinity .

Summary Table of Biological Activities

| Activity Type | Test Organism | Result | MIC (μg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate inhibition | 50 |

| Antibacterial | Bacillus subtilis | Moderate inhibition | 25 |

| Antifungal | Candida albicans | Moderate inhibition | 100 |

| Toxicity | Daphnia magna | Moderate toxicity | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.